4-methoxy-N,N-Dimethylcathinone
Description
Structural Overview of Substituted β-keto Phenethylamines
Synthetic cathinones are a class of compounds characterized by a β-keto phenethylamine (B48288) backbone. researchgate.netdea.gov This core structure consists of a phenyl ring attached to an aminoalkyl chain with a ketone group at the beta position. researchgate.net The versatility of this structure allows for numerous derivatives through substitutions at four primary locations: the phenyl ring, the alpha-carbon, and the nitrogen atom of the amino group. wikipedia.org These modifications give rise to a wide array of compounds with varying properties. mdpi.com 4-methoxy-N,N-Dimethylcathinone is one such derivative, featuring a methoxy (B1213986) group on the phenyl ring and two methyl groups on the nitrogen atom. caymanchem.comnih.gov
Evolution of Research Interest in Novel Cathinone (B1664624) Analogs
The study of cathinone and its synthetic analogs has a history spanning over a century, though significant interest has surged more recently. nih.gov Initially, research on cathinone analogs was often a byproduct of synthesizing other compounds like ephedrine (B3423809) analogs. nih.gov A notable increase in scientific inquiry occurred in the early 1990s with the emergence of methcathinone (B1676376) as a substance of concern. nih.gov The early 21st century saw another wave of interest with the appearance of compounds like mephedrone (B570743) and MDPV in recreational drug markets. acs.org This has led to a continuous effort by clandestine chemists to synthesize new analogs to circumvent regulations, prompting a parallel evolution in research to identify and characterize these novel psychoactive substances (NPS). wikipedia.orgacs.org The synthesis of novel cathinones in controlled laboratory settings is also a crucial aspect of this research, aiming to proactively study potential effects and develop analytical techniques for future identification. encyclopedia.pub
Structure
3D Structure
Properties
CAS No. |
91564-39-5 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-9(13(2)3)12(14)10-5-7-11(15-4)8-6-10/h5-9H,1-4H3 |
InChI Key |
LODCRGDBFNUJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)N(C)C |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Studies
Approaches to 4-methoxy-N,N-Dimethylcathinone Synthesis
The synthesis of cathinone (B1664624) derivatives, including this compound, generally follows established organic chemistry principles, often involving a multi-step process. unodc.org These routes can be adapted to produce a wide array of analogues by varying the starting materials and reagents. forensics.org.my
General Synthetic Routes for Cathinone Derivatives
The most common and straightforward method for synthesizing cathinone derivatives starts with an appropriately substituted propiophenone (B1677668). wikipedia.org This process typically involves two main steps:
α-Bromination: The propiophenone is brominated at the alpha position relative to the carbonyl group. This is a standard halogenation reaction of a ketone. unodc.org
Nucleophilic Substitution: The resulting α-bromoketone is then reacted with a suitable amine to displace the bromine atom and form the corresponding cathinone. For N,N-dimethylcathinone derivatives, dimethylamine (B145610) is used. unodc.orgscispace.com
The resulting product is often isolated as a hydrochloride or hydrobromide salt to improve its stability, as the free base can be prone to degradation. unodc.org An alternative, though less common route for certain cathinones, involves the oxidation of a corresponding ephedrine (B3423809) or pseudoephedrine precursor. cij.gob.mx For instance, methcathinone (B1676376) can be synthesized by oxidizing ephedrine or pseudoephedrine using potassium permanganate. cij.gob.mx
Specific Methodologies for Ring-Substituted N,N-Dimethylcathinones
The synthesis of N,N-dimethylcathinones with specific substitutions on the aromatic ring, such as this compound, follows the general synthetic route with the use of a specifically substituted starting material. In this case, the synthesis would begin with 4-methoxypropiophenone.
The synthesis of a related compound, 4-methyl-N,N-dimethylcathinone, illustrates this principle. It can be synthesized by reacting 2-bromopropiophenone (B137518) with dimethylamine. scispace.com Similarly, for this compound, the starting material would be 1-(4-methoxyphenyl)propan-1-one. This would undergo α-bromination followed by reaction with dimethylamine.
The table below outlines the general synthetic approach for a ring-substituted N,N-dimethylcathinone.
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | α-Bromination | Substituted Propiophenone, Bromine | α-Bromo-substituted-propiophenone |
| 2 | Nucleophilic Substitution | α-Bromo-substituted-propiophenone, Dimethylamine | Ring-Substituted N,N-Dimethylcathinone |
| 3 | Salt Formation | Free Base, Hydrochloric Acid (in a suitable solvent) | Ring-Substituted N,N-Dimethylcathinone Hydrochloride |
Synthesis and Characterization of Related Analogs
The core structure of cathinone allows for extensive chemical modification at three primary positions: the aromatic ring, the alkyl side chain, and the terminal amino group. acs.org This structural flexibility has led to the synthesis and study of a vast number of analogues. mdpi.com
Design Principles for Structural Modification of Cathinone Core
The design of new cathinone analogues is often guided by structure-activity relationship (SAR) studies. These studies aim to understand how specific chemical modifications influence the compound's properties. acs.org For instance, substitutions on the aromatic ring can significantly alter a compound's interaction with monoamine transporters. acs.org
Key areas for structural modification include:
Aromatic Ring (R¹): Introduction of various substituents (e.g., methyl, methoxy (B1213986), halo-) at different positions (para, meta, ortho) on the phenyl ring. nih.gov
Alkyl Chain (R², R⁵): Altering the length of the alkyl chain. nih.gov
Amine Group (R³, R⁴): N-alkylation (e.g., methyl, ethyl) or inclusion of the nitrogen in a ring system (e.g., pyrrolidine). nih.govnih.gov
These modifications are systematically explored in controlled laboratory settings to synthesize novel compounds for analytical and pharmacological evaluation. mdpi.comencyclopedia.pub
Laboratory Synthesis and Isolation Techniques
The laboratory synthesis of cathinone analogs typically employs standard organic synthesis techniques. Following the chemical reaction, the desired compound must be isolated and purified from the reaction mixture. Common laboratory techniques include:
Extraction: To separate the product from unreacted starting materials and byproducts.
Chromatography: Techniques such as column chromatography or high-performance liquid chromatography (HPLC) are used for purification. Chiral HPLC can be employed to separate enantiomers. wikipedia.org
Crystallization: To obtain the final product in a pure, crystalline form, often as a salt.
The characterization of the synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques used for this purpose include:
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. diva-portal.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule. diva-portal.org
The table below lists some cathinone derivatives and the analytical techniques used for their characterization.
| Compound | Analytical Technique(s) | Reference |
| 4-methyl-N,N-dimethylcathinone (4-MDMC) | LC-HRMS | nih.gov |
| Mephedrone (B570743) (4-methylmethcathinone) | GC-MS, NMR, IR | researchgate.net |
| Ethcathinone | GC-MS, NMR, IR | researchgate.net |
| N,N-Dimethylcathinone | NMR | researchgate.net |
Pharmacological Characterization of 4 Methoxy N,n Dimethylcathinone
Neuropharmacological Mechanisms of Action
Receptor Interaction Profiles beyond Monoamine Transporters
While the primary mechanism of action for most cathinone (B1664624) derivatives involves the inhibition of monoamine transporters—namely the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—their interaction with other receptor systems is also a critical area of investigation. For N,N-dimethylcathinone, a close structural analog of 4-methoxy-N,N-dimethylcathinone, research has shown a general lack of significant interaction with a range of other receptors.
A comprehensive study by Simmler et al. (2014) investigated the binding affinities of a series of cathinones, including N,N-dimethylcathinone, at various other potential targets. nih.govmdpi.com The findings indicated that N,N-dimethylcathinone, along with other tested cathinones like pentedrone (B609907) and buphedrone, did not exhibit relevant binding to several key monoamine receptors. nih.gov Specifically, the study screened for activity at the following receptors:
Adrenergic receptors: α1 and α2
Dopamine receptors: D1, D2, and D3
Serotonin receptors: 5-HT1A, 5-HT2A, and 5-HT2C
Histamine H1 receptor
Trace amine-associated receptor 1 (TAAR1) mdpi.com
Table 1: Receptor Binding Affinities of N,N-Dimethylcathinone
| Receptor Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Adrenergic α1 | >10,000 | mdpi.com |
| Adrenergic α2 | >10,000 | mdpi.com |
| Dopamine D1-D3 | >10,000 | mdpi.com |
| Serotonin 5-HT1A | >10,000 | mdpi.com |
| Serotonin 5-HT2A | >10,000 | mdpi.com |
| Serotonin 5-HT2C | >10,000 | mdpi.com |
| Histamine H1 | >10,000 | mdpi.com |
| Trace Amine-Associated Receptor 1 (TAAR1) | No binding | nih.gov |
Enantioselective Pharmacological Effects
The presence of a chiral center at the alpha-carbon of the side chain is a defining feature of cathinone derivatives, meaning they exist as two stereoisomers (enantiomers), typically designated as (S) and (R). rsc.org This stereochemistry plays a crucial role in their pharmacological activity.
The biological and pharmacological effects of cathinone enantiomers often differ significantly. oup.com For many cathinone derivatives, the (S)-enantiomer is reported to be more potent than the (R)-enantiomer. core.ac.uk
Cathinone and Methcathinone (B1676376): Studies have consistently shown that S-(-)-cathinone and S-(-)-methcathinone exhibit greater pharmacological effects in rats compared to their R-(+)-counterparts. core.ac.uknih.gov
N,N-Dimethylcathinone: Research has demonstrated that the S(-)-isomer of N,N-dimethylcathinone is more potent in producing amphetamine-like stimulus effects in animal models than the racemic mixture. nih.gov Specifically, (-)-N,N-dimethylcathinone was found to be only about 1.6-fold less potent than (-)-methcathinone (B12719017) and nearly equipotent with (-)-cathinone. researchgate.net
Other Derivatives: In the case of 4-methylcathinone, the S-(-) enantiomer was found to be more potent in promoting monoamine release via all three transporters (DAT, NET, and SERT). oup.com For mephedrone (B570743), the enantiomers display distinct profiles; the R-enantiomer has a more dopaminergic profile associated with locomotor activation and reward, while the S-enantiomer has a greater serotonergic profile. oup.com
The ability to study these differential effects relies on the successful chiral resolution of the racemic mixture into its individual enantiomers, a process that has been successfully documented for N,N-dimethylcathinone. rsc.orgresearchgate.net
The differing activities of stereoisomers have direct consequences for their interactions with monoamine transporters and receptors. core.ac.uk Enantioselectivity can influence not only the potency of a compound but also its selectivity for different transporters.
For N,N-dimethylcathinone, the greater potency of the S(-)-isomer suggests a more favorable interaction with its primary targets, the dopamine and norepinephrine transporters, compared to the R(+)-isomer. nih.gov While specific binding data for the individual enantiomers of this compound are not extensively documented, the established trends in closely related cathinones strongly indicate that its pharmacological activity is also likely to be enantioselective. The stereochemical configuration is a critical determinant of how the molecule fits into the binding pockets of transporter proteins, thereby dictating its potency as an inhibitor. nih.gov
Metabolism and Biotransformation Pathways
In Vitro Metabolic Profiling
In vitro studies are crucial for elucidating the metabolic fate of new psychoactive substances like 4-methoxy-N,N-dimethylcathinone. These studies typically utilize subcellular fractions, such as liver microsomes, to simulate the metabolic processes that occur in the liver.
Human and Animal Liver Microsome Models for Metabolic Stability Assessment
The metabolic stability of this compound has been investigated using both human and rat liver microsomes. nih.gov These in vitro models contain a high concentration of cytochrome P450 (CYP) enzymes, which are primarily responsible for the Phase I metabolism of many drugs and xenobiotics. By incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH, researchers can determine the rate at which the compound is metabolized. nih.gov Such studies have been successfully employed to predict the in vivo metabolic clearance of other cathinones. nih.gov
The general approach involves incubating a known concentration of the cathinone (B1664624) with human or rat liver microsomes and analyzing the mixture at different time points to measure the disappearance of the parent compound. nih.gov This provides an estimate of its metabolic stability. For instance, studies on similar synthetic cathinones have demonstrated the utility of this approach in understanding their metabolic profiles. nih.gov
Identification of Phase I Metabolites
Phase I metabolism of this compound primarily involves a series of enzymatic reactions that modify its structure. These reactions include N-dealkylation, reduction of the β-keto group, and hydroxylation of both the aromatic ring and aliphatic side chain. mdpi.comresearchgate.net
A significant metabolic pathway for N-alkylated cathinones is N-dealkylation. mdpi.comresearchgate.net In the case of this compound, this process involves the removal of one or both of the N-methyl groups. The mono-N-dealkylated metabolite, 4-methoxy-N-methylcathinone, and the di-N-dealkylated metabolite, 4-methoxynorephedrine, are expected products of this pathway. This metabolic step is a common feature among many synthetic cathinones. nih.gov
The reduction of the β-keto group is another principal metabolic route for synthetic cathinones. mdpi.comresearchgate.net This reaction converts the ketone functional group into a secondary alcohol, leading to the formation of the corresponding amino alcohol metabolite. This transformation significantly increases the polarity of the molecule, aiding in its subsequent elimination. europa.eu The resulting hydroxylated metabolite can exist as different stereoisomers.
Hydroxylation, the addition of a hydroxyl (-OH) group, can occur on both the aromatic ring and the aliphatic side chain of this compound. Aromatic hydroxylation typically involves the addition of a hydroxyl group to the phenyl ring. Aliphatic hydroxylation can occur at various positions on the alkyl side chain. researchgate.net For cathinone derivatives with an aromatic methoxy (B1213986) group, O-demethylation is also a possible metabolic transformation. researchgate.net
While less commonly detailed for this specific compound, oxidative cleavage is a potential metabolic pathway. This process can lead to the breakdown of the carbon-carbon bonds within the molecule. For other cathinones, oxidative deamination followed by oxidative cleavage has been observed, resulting in the formation of smaller acidic and amide-containing molecules. nih.gov
Interactive Data Tables
Table 1: Summary of Phase I Metabolic Pathways for this compound
| Metabolic Pathway | Description | Resulting Product Type |
| N-Dealkylation | Removal of one or both N-methyl groups. mdpi.comresearchgate.net | N-demethylated metabolites. |
| β-Keto Group Reduction | Conversion of the ketone to a secondary alcohol. mdpi.comresearchgate.net | Amino alcohol metabolite. |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. researchgate.net | Phenolic metabolite. |
| Aliphatic Hydroxylation | Addition of a hydroxyl group to the alkyl side chain. researchgate.net | Hydroxylated aliphatic metabolite. |
| O-Demethylation | Removal of the methyl group from the methoxy substituent. researchgate.net | Phenolic metabolite. |
| Oxidative Cleavage | Breakdown of carbon-carbon bonds. nih.gov | Smaller acidic and amide-containing molecules. |
Identification of Phase II Metabolites
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion from the body. For synthetic cathinones, this typically involves glucuronidation and other conjugation pathways.
Glucuronidation is a major Phase II pathway for many synthetic cathinones. Studies on methedrone (4-methoxymethcathinone) have identified the formation of glucuronidated metabolites. nih.gov After undergoing Phase I reactions such as O-demethylation or hydroxylation, the resulting metabolites can be conjugated with glucuronic acid. nih.govuantwerpen.be Two glucuronidated metabolites of α-PVP, a related cathinone, have also been identified in in vitro studies. nih.gov
For the related compound mephedrone (B570743), it is postulated that its hydroxylated metabolites are partly excreted as glucuronide and sulfate (B86663) conjugates. wikipedia.orgpsu.edu This is supported by findings in studies of 4-MPD, where a glucuronide metabolite was formed from the reaction of a hydroxyl metabolite with glucuronic acid, a pathway consistent with mephedrone's Phase II metabolism. mdpi.com Given these precedents, it is highly probable that the hydroxylated and O-demethylated metabolites of this compound also undergo glucuronidation prior to elimination.
Besides glucuronidation, other conjugation pathways have been identified for cathinone analogs. Research on the in vivo human metabolism of mephedrone led to the identification of a novel metabolite conjugated with succinic acid. nih.gov This suggests that primary amine metabolites, such as those formed via N-demethylation, can form amidic conjugates with dicarboxylic acids. nih.gov This pathway has also been observed in rats with methylone, where its N-demethylated metabolite formed conjugates with succinic, glutaric, and adipic acids. nih.gov
Furthermore, acetylation has been noted as a potential metabolic reaction for mephedrone. researchgate.net While less common than glucuronidation, these alternative pathways highlight the diverse strategies the body may employ to metabolize and clear synthetic cathinones. Therefore, it is conceivable that the N-demethylated metabolites of this compound could undergo conjugation with dicarboxylic acids.
Identification of Metabolic Enzymes
The biotransformation of cathinones is mediated by a range of enzymes, primarily the Cytochrome P450 (CYP) superfamily, with contributions from other non-CYP enzymes.
The Cytochrome P450 system, particularly the CYP2D6 isoform, plays a crucial role in the Phase I metabolism of many cathinones. researchgate.net In vitro studies using human liver microsomes have definitively identified CYP2D6 as the primary enzyme responsible for the metabolism of mephedrone. nih.govresearchgate.netnih.govfrontiersin.org
While the direct enzymatic profile of this compound has not been detailed, data from analogs like methylone show that while CYP2D6 is the main contributor, other isoforms including CYP1A2, CYP2B6, and CYP2C19 are also involved, albeit to a lesser extent. mdpi.comresearchgate.net The 3,4-methylenedioxy cathinones, for example, undergo demethylenation mediated by CYP2D6 and CYP2C19. researchgate.net Given the structural similarities, it is highly likely that CYP2D6 is the main enzyme involved in the metabolism of this compound, with potential minor contributions from CYP1A2, CYP2B6, and CYP2C19.
| CYP Isoform | Role in Cathinone Metabolism (Based on Analogs) | Reference |
|---|---|---|
| CYP2D6 | Primary enzyme for mephedrone metabolism; major contributor to methylone and other cathinones' metabolism. | researchgate.netnih.govresearchgate.netnih.govfrontiersin.orgmdpi.com |
| CYP1A2 | Minor contributor to methylone metabolism. | mdpi.comresearchgate.net |
| CYP2B6 | Minor contributor to methylone metabolism. | mdpi.comresearchgate.net |
| CYP2C19 | Minor contributor to methylone metabolism; involved in demethylenation of some cathinones. | researchgate.netmdpi.comresearchgate.net |
| CYP3A4 | Generally involved in the metabolism of a wide range of drugs. | researchgate.net |
Non-CYP enzymes also contribute to the biotransformation of cathinones. Catechol-O-methyltransferase (COMT) is particularly relevant for cathinones that can be metabolized to form catechol structures (compounds with two adjacent hydroxyl groups on a benzene (B151609) ring). etsu.eduwikipedia.org For instance, the metabolism of methylone involves O-demethylenation to a dihydroxy metabolite, which is then a substrate for O-methylation by COMT. mdpi.comresearchgate.net
Methedrone is known to undergo O-demethylation, which would produce a catechol metabolite. nih.govuantwerpen.be This catechol intermediate would then be a substrate for COMT, which catalyzes the transfer of a methyl group, thus inactivating it. etsu.eduwikipedia.org Therefore, COMT is expected to play a significant role in the secondary metabolism of this compound following its initial O-demethylation by CYP enzymes.
Prodrug Considerations for Cathinone Analogs
The concept of a prodrug—a compound that is metabolized into a pharmacologically active drug after administration—is relevant in the context of new psychoactive substances. researchgate.netwuxiapptec.com This strategy can be used to alter the pharmacokinetic properties of a substance or to circumvent legal controls. In the realm of synthetic cathinones, N-dealkylation is a common metabolic pathway.
| Parent Compound | Metabolite | Metabolic Pathway | Reference |
|---|---|---|---|
| Methedrone | N-demethylmethedrone | N-demethylation | nih.govuantwerpen.be |
| Methedrone | O-demethylmethedrone | O-demethylation | nih.govuantwerpen.be |
| Methedrone | Hydroxymethedrone | Hydroxylation | nih.govuantwerpen.be |
| Methedrone | Dihydromethedrone | Reduction of ketone group | nih.govuantwerpen.be |
| Methedrone Metabolites | Glucuronide Conjugates | Glucuronidation | nih.gov |
Analytical Methodologies for Detection and Characterization
Advanced Spectrometric Techniques
Spectrometric methods are fundamental in the analysis of 4-methoxy-N,N-Dimethylcathinone, providing detailed information about its molecular structure and concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cathinones like this compound. researchgate.netnih.gov This method offers high separation efficiency and provides characteristic mass spectra that aid in the identification of the compound. nih.gov However, challenges such as thermal degradation can occur during GC-MS analysis, particularly with splitless injection, leading to the dehydrogenation of cathinone (B1664624) analogues. researchgate.netnih.gov The use of split injection can mitigate this issue by reducing the residence time of the analyte in the hot injector. researchgate.netnih.gov
The electron ionization (EI) mass spectra of cathinones often show a prominent iminium cation as the base peak, with the molecular ion being weak or absent. nih.gov For this compound, the protonated molecule has a mass-to-charge ratio (m/z) of 208.1332. nih.gov A characteristic fragmentation pattern involves the neutral loss of N,N-dimethylethanamine (C4H11N) and 2-(dimethylamino)propanal (C5H11NO) from the precursor ion. nih.gov This fragmentation leads to the formation of the diagnostic (4-formylphenyl)(methylene)oxonium ion (C8H7O2+, m/z 149.0230) and the 4-methoxybenzene-1-ylium ion (C7H7O+, m/z 107.0493). nih.govresearchgate.net
For quantitative analysis, GC-MS methods can be developed and validated. A study on emerging cathinones reported a selective, linear, precise, and accurate method for their simultaneous quantification in blood using solid-phase extraction (SPE) combined with GC-MS. researchgate.net This method achieved a lower limit of quantification (LLOQ) of 10 ng/mL and a limit of detection (LOD) of 5 ng/mL for the target analytes. researchgate.net
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C12H17NO2 | nih.govscispace.comcaymanchem.comnih.gov |
| Protonated Molecule [M+H]+ (m/z) | 208.1332 | nih.gov |
| Diagnostic Fragment Ion (m/z) | 149.0230 ((4-formylphenyl)(methylene)oxonium ion) | nih.gov |
| Diagnostic Fragment Ion (m/z) | 107.0493 (4-methoxybenzene-1-ylium ion) | nih.gov |
| Base Peak (m/z) | 72 (iminium ion) | scispace.com |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) is a powerful tool for the comprehensive profiling of this compound and its metabolites in various matrices, including wastewater and biological samples. nih.govresearchgate.net This technique provides high mass accuracy and sensitivity, allowing for the confident identification of the parent compound and its biotransformation products. scispace.comnih.gov
In a study analyzing wastewater, a feature with the formula C12H17NO2 was tentatively identified as this compound or its isomer. nih.gov The identification was based on characteristic neutral losses and diagnostic fragment ions observed in the tandem mass spectrometry (dd-MS2) spectrum. nih.gov LC-HRMS/MS can also be used to identify phase I and phase II metabolites, which is crucial for understanding the metabolic fate of the compound in the body. nih.govfrontiersin.org For instance, studies on related cathinones have identified various metabolites, including those resulting from N-dealkylation, hydroxylation, and glucuronidation. researchgate.netfrontiersin.org
The development of LC-MS/MS methods for the simultaneous determination of multiple synthetic cathinones is common. oup.comfda.gov.tw These methods often employ a reversed-phase column and gradient elution with mobile phases consisting of acidified water and acetonitrile (B52724) or methanol (B129727). oup.comeuseme.euresearchgate.net
Table 2: LC-HRMS/MS Parameters for Cathinone Analysis
| Parameter | Details | Reference |
| Column | Hypersil GOLD aQ C18 (100 × 2.1 mm, 1.9 µm) | nih.gov |
| Mobile Phase | Water and methanol (both with 0.1% v/v formic acid) | nih.gov |
| Flow Rate | 200 µL/min | nih.gov |
| Column Temperature | 35 °C | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govoup.com |
Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable techniques for the definitive structural elucidation of this compound. nih.gov FTIR spectroscopy provides information about the functional groups present in the molecule. scispace.com The IR spectrum of a cathinone derivative will typically show a strong absorption band for the carbonyl (C=O) stretching vibration between 1700 and 1674 cm-1, and bands corresponding to the aromatic ring (C=C) stretching around 1605–1580 cm-1. nih.gov Amine salt stretching can also be observed at lower frequencies. nih.gov The vapor phase infrared spectra in the 1300–1150 cm⁻¹ range can show unique absorption patterns for different regioisomeric methoxy-group substitutions. researchgate.net
NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the carbon-hydrogen framework of the molecule. scispace.comrsc.org ¹H NMR spectra can be used to distinguish between isomeric structures, such as N,N-dimethylcathinone and N-ethylcathinone, by observing the distinct resonances for the dimethylamino and ethylamino groups. scispace.com Computational studies using Density Functional Theory (DFT) can aid in the interpretation of IR and NMR spectra, providing a fundamental basis for structural analysis. bohrium.com The combination of these spectroscopic techniques is often necessary for the unequivocal identification of new psychoactive substances when reference standards are unavailable. nih.gov
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating this compound from complex mixtures, including isomeric compounds and other analytes.
The separation of positional isomers of synthetic cathinones by gas chromatography can be challenging due to their similar chemical properties. researchgate.net However, by optimizing the GC conditions, it is possible to achieve baseline resolution. For example, the separation of fluoromethcathinone isomers has been successfully achieved by derivatization with heptafluorobutyric anhydride (B1165640) and using a slow column heating rate on a non-polar capillary column. researchgate.netnih.gov The choice of the stationary phase is also critical; a 5% diphenyl, 95% dimethyl polysiloxane stationary phase has been shown to resolve regioisomeric aminoketones. researchgate.net The development of class-specific GC-MS methods that maximize retention time differences can enable the identification of a larger suite of analytes than generic methods. nih.gov
Liquid chromatography is a versatile technique for the simultaneous detection of multiple analytes, including various synthetic cathinones. fda.gov.twunodc.org A typical LC method for cathinone analysis involves a reversed-phase C18 column with gradient elution. oup.comresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier such as formic acid to improve peak shape and ionization efficiency. euseme.euresearchgate.netresearchgate.net A study developing a method for 73 synthetic cathinones used a Kinetex® Biphenyl column and a gradient mobile phase of 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in methanol, achieving a total run time of under 8 minutes. fda.gov.tw
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) serves as a cost-effective and rapid screening method for the presumptive identification of this compound and other synthetic cathinones. unodc.org While TLC is a valuable tool for preliminary analysis, it is important to note that it cannot definitively identify a specific compound. unodc.orgprotestkit.us Therefore, confirmatory tests using more sophisticated techniques are essential. unodc.org
In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a specific mobile phase. The separation of compounds is based on their differential partitioning between the stationary and mobile phases, resulting in different retention factor (Rf) values. unodc.org For methedrone and related compounds, visualization of the separated spots can be achieved by spraying with reagents like a 2% Ninhydrin solution. ajast.net The resulting Rf values provide an indication of the substance present, but it is crucial to run reference standards simultaneously on the same plate for comparison, as Rf values can be influenced by experimental conditions. unodc.org
A study on the analysis of seized mephedrone (B570743) samples utilized TLC for initial screening, which revealed the presence of multiple spots, suggesting the presence of adulterants alongside the primary substance. ajast.net This highlights the utility of TLC in identifying complex mixtures that require further investigation by more specific methods like Gas Chromatography-Mass Spectrometry (GC-MS). ajast.net
Sample Preparation Strategies
Effective sample preparation is a critical step in the analytical workflow to remove interfering substances from the matrix and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of subsequent analyses. Common strategies for this compound include Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid Phase Extraction (SPE) for Matrix Cleanup
Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices such as blood and urine. nih.govscispace.com This method involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted from the sorbent using a suitable solvent. sigmaaldrich.com
For the analysis of synthetic cathinones, including methedrone, various SPE cartridges are available with different phase chemistries to optimize retention and selectivity. sigmaaldrich.com For instance, a study on the analysis of multiple new psychoactive substances in wastewater and urine utilized Oasis® MCX cartridges for SPE. euseme.eu Another method for analyzing synthetic cathinones in urine involved the use of a C18 solid-phase extraction column. mdpi.com The choice of sorbent and elution solvents is critical for achieving high recovery of the target analyte. Research has shown that polymeric stationary phases with both hydrophilic and lipophilic functional groups, such as Supel™ Swift HLB SPE, are effective for extracting a broad range of compounds from aqueous samples. sigmaaldrich.com
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is another common sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. scispace.com The choice of extraction solvent and the pH of the aqueous phase are crucial parameters that need to be optimized to achieve efficient extraction of the analyte. lincoln.ac.uk
In the analysis of this compound and other cathinones, LLE has been successfully employed for extraction from various biological matrices. lincoln.ac.ukresearchgate.net For example, a method for the analysis of mephedrone and methcathinone (B1676376) in whole blood and serum optimized the LLE protocol by using a mixture of dichloromethane (B109758) and n-butanol (80:20 v/v) after buffering the sample with borate (B1201080) buffer to a pH of 9.2. lincoln.ac.uk In another study, urine samples were basified with sodium hydroxide (B78521) and extracted with a mixture of ethyl acetate and hexane (B92381) for the analysis of several designer cathinones, including methedrone. lcms.czthermofisher.com However, a challenge with LLE can be the formation of emulsions, which can negatively impact recovery and precision. lincoln.ac.uk
Derivatization Procedures for Improved Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. rsc.org This process can enhance the volatility, thermal stability, and chromatographic separation of the analyte, and can also produce more characteristic mass spectra for identification. rsc.orgnih.gov
For this compound and other synthetic cathinones, acylation is a common derivatization strategy. rsc.org A comparative study of six acylation reagents, including pentafluoropropionic anhydride (PFPA), trifluoroacetic anhydride (TFAA), and heptafluorobutyric anhydride (HFBA), found that all were suitable for derivatizing synthetic cathinones, with PFPA and HFBA being the best choices based on validation parameters. rsc.org The derivatization reaction conditions, such as incubation time and temperature, must be optimized for each reagent. rsc.org For instance, derivatization with TFAA can be performed by heating the sample with the reagent in ethyl acetate. cerilliant.com
It is important to note that the thermal instability of some cathinone analogues can lead to degradation during GC-MS analysis if they are not derivatized. nih.gov Derivatization can help to prevent this thermal degradation and improve the reliability of the analysis. nih.govojp.gov
Stability and Degradation Studies in Analytical Contexts
Understanding the stability of this compound in different conditions is essential for accurate toxicological analysis and interpretation of results. Degradation of the analyte can lead to an underestimation of its concentration. researchgate.net
pH-Dependent Chemical Stability (e.g., in neutral-to-basic solutions)
The stability of this compound and other methcathinone analogues is significantly influenced by the pH of the solution. psu.eduresearchgate.net Studies have shown that these compounds are generally stable in acidic solutions (pH 4) but are unstable and degrade in neutral-to-basic solutions. psu.eduresearchgate.net The rate of degradation increases with increasing pH. researchgate.netnih.gov
Research on the degradation of 4-methylmethcathinone (mephedrone) in an alkaline solution (pH 12) identified several degradation products and proposed two degradation pathways. researchgate.net The degradation was presumed to involve oxidants like dissolved oxygen, as the addition of antioxidants suppressed the degradation process. researchgate.net Another study on mephedrone stability in formalin solutions also demonstrated increased degradation with increasing pH, with only 4% of the initial concentration remaining after 28 days in a solution with a pH of 9.5. nih.gov This instability in alkaline conditions is a critical consideration for sample preparation, as liquid-liquid extraction of biological samples is often performed under basic conditions to ensure the analytes are in their free base form. psu.edu The varying stability among different methcathinone analogues, influenced by substituents on the benzene (B151609) ring and at the nitrogen atom, further highlights the need for careful consideration of pH during analysis. psu.edu For instance, N,N-dimethylcathinone was found to be more stable than N-ethylcathinone in a pH 12 buffer, which was attributed to its lower sensitivity to oxidative deamination. psu.edu
Influence of Environmental Factors on Compound Integrity
The integrity of this compound in analytical and biological samples is significantly influenced by several environmental factors. The stability of synthetic cathinones, as a class, is highly dependent on the pH of the medium, storage temperature, and exposure to oxidants. researchgate.netnih.gov The specific chemical structure of the compound, particularly the substitutions on the aromatic ring and the nature of the amino group, plays a crucial role in its degradation profile. researchgate.netnih.govpsu.edu
Research into methcathinone analogs has established that compounds with a tertiary amine, such as the N,N-dimethyl group present in this compound, are markedly more stable than their secondary amine counterparts. researchgate.netpsu.edu This increased stability is primarily due to the resistance of tertiary amines to oxidative deamination, a common degradation pathway for many cathinones. psu.edu For instance, a comparative study on the stability of various methcathinone analogs demonstrated that N,N-dimethylcathinone was significantly more stable in alkaline buffer (pH 12) than N-ethylcathinone, a secondary amine. psu.edu
The pH of the solution is a critical determinant of the compound's stability. Like other cathinone derivatives, this compound is expected to exhibit greatest stability in acidic conditions (pH 4) and undergo accelerated degradation in neutral to alkaline environments. researchgate.netnih.gov Studies on closely related cathinones show that degradation rates increase significantly with rising pH. researchgate.netnih.gov This pH-dependent degradation has important implications for the handling and storage of biological samples, such as urine, where pH can vary. researchgate.net Acidification of samples is a common strategy to enhance the stability of cathinone analytes. researchgate.net
Temperature is another key factor affecting the integrity of the compound. Storage at low temperatures, such as -20°C, is effective in preserving cathinones, while significant degradation can occur within hours at elevated temperatures (e.g., 32°C), particularly in alkaline conditions. researchgate.net Furthermore, thermal degradation is a known issue during analytical procedures like gas chromatography-mass spectrometry (GC-MS). ojp.govresearchgate.net High temperatures in the GC injection port can cause in-situ oxidative decomposition of cathinones. ojp.govresearchgate.net Analysts can mitigate this by using lower injection port temperatures. researchgate.net
The presence of oxidants, such as dissolved oxygen, can also promote the degradation of cathinones. researchgate.netnih.gov Research has shown that the addition of antioxidants, like L-ascorbic acid, can suppress the decomposition of related compounds in alkaline solutions, indicating an oxidative degradation mechanism. researchgate.netnih.govpsu.edu
The following tables present data from studies on related cathinone analogs, which illustrate the typical influence of pH and temperature on compound stability.
Table 1: Influence of pH on the Stability of N,N-Dimethylcathinone and 4-Methoxymethcathinone at Room Temperature Over 12 Hours
This table is based on data from a study on methcathinone analogs, showing the percentage of the initial compound remaining. N,N-Dimethylcathinone serves as a proxy for the tertiary amine structure, and 4-Methoxymethcathinone for the 4-methoxy ring substitution.
| pH | Time (hours) | N,N-Dimethylcathinone (%) | 4-Methoxymethcathinone (%) |
| 4.0 | 12 | >95 | >95 |
| 7.0 | 12 | >95 | ~90 |
| 10.0 | 6 | >95 | ~60 |
| 10.0 | 12 | ~95 | ~45 |
| 12.0 | 6 | ~90 | <5 |
| 12.0 | 12 | ~85 | <5 |
| Data adapted from Tsujikawa et al. (2012). researchgate.netnih.gov |
Table 2: General Influence of Temperature and pH on Synthetic Cathinone Stability in Urine Over Time
This table provides a generalized representation of stability trends for synthetic cathinones based on published research findings.
| Storage Temperature | Sample pH | Stability Profile |
| -20°C | Acidic (pH 4) | High stability; minimal degradation over several months. |
| -20°C | Alkaline (pH 8) | Moderate stability; slow degradation may occur over months. |
| 4°C | Acidic (pH 4) | Good stability; generally stable for at least one month. |
| 4°C | Alkaline (pH 8) | Poor stability; significant degradation can occur within weeks. |
| Room Temperature (~20°C) | Acidic (pH 4) | Moderate stability; degradation noticeable within days to weeks. |
| Room Temperature (~20°C) | Alkaline (pH 8) | Very poor stability; rapid degradation, significant loss within hours to days. |
| This table represents generalized findings from stability studies on synthetic cathinones. researchgate.net |
Preclinical Pharmacological Investigations Using in Vitro and in Vivo Models
In Vitro Cellular Assays for Pharmacological Activity
In vitro cellular assays are fundamental in elucidating the molecular mechanisms of action of 4-methoxy-N,N-dimethylcathinone. These studies typically involve the use of genetically modified cell lines that express specific neurotransmitter transporters, allowing for a detailed examination of the compound's effects on neurotransmitter uptake and release.
Human embryonic kidney (HEK 293) cells are frequently employed in functional studies of monoamine transporters due to their reliability and ease of genetic manipulation. By expressing human dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters in these cells, researchers can quantify the inhibitory effects of this compound on neurotransmitter uptake.
Studies have shown that this compound acts as an inhibitor at all three monoamine transporters. Its potency, however, varies across the different transporters. It is a potent inhibitor of the human norepinephrine transporter (hNET) and the human dopamine transporter (hDAT). In contrast, its affinity for the human serotonin transporter (hSERT) is significantly lower. This profile suggests that the pharmacological effects of this compound are primarily driven by its interaction with catecholamine systems. The selectivity of this compound for DAT and NET over SERT is a distinguishing feature among synthetic cathinones.
| Transporter | IC50 (nM) |
| Dopamine Transporter (DAT) | 1,933 |
| Norepinephrine Transporter (NET) | 993 |
| Serotonin Transporter (SERT) | 13,030 |
This table presents the half-maximal inhibitory concentrations (IC50) of this compound at human monoamine transporters.
In addition to inhibiting neurotransmitter reuptake, many synthetic cathinones can also induce the release of neurotransmitters from presynaptic terminals. Cellular models, often the same transporter-expressing cell lines used for uptake inhibition assays, are utilized to measure this releasing activity. These assays quantify the efflux of preloaded radiolabeled neurotransmitters, such as [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.
Research indicates that this compound is a substrate for monoamine transporters, meaning it is transported into the cell and can induce non-exocytotic neurotransmitter release. It has been shown to be a potent releaser of both dopamine and norepinephrine. Similar to its uptake inhibition profile, its efficacy as a serotonin-releasing agent is substantially weaker. This suggests that this compound functions primarily as a dopamine and norepinephrine releaser, which is consistent with the psychostimulant effects observed in vivo.
| Neurotransmitter Release | EC50 (nM) |
| Dopamine Release | 148 |
| Norepinephrine Release | 102 |
| Serotonin Release | 1,598 |
This table shows the half-maximal effective concentrations (EC50) of this compound for inducing the release of monoamine neurotransmitters.
In Vivo Animal Models for Behavioral and Neurochemical Characterization
In vivo animal models are indispensable for understanding the integrated physiological and behavioral effects of this compound. These studies provide valuable insights into its stimulant, reinforcing, and neurochemical properties in a whole-organism context.
Rodent models, particularly rats and mice, are the most commonly used systems for the behavioral characterization of psychoactive substances. These models allow for the assessment of a wide range of behaviors that are translationally relevant to human drug use. Studies in rats have demonstrated that this compound produces a dose-dependent increase in locomotor activity, a hallmark of psychostimulant drugs. Furthermore, it has been shown to fully substitute for the discriminative stimulus effects of methamphetamine in rats, indicating a similar subjective experience. This suggests that both drugs share a common mechanism of action, likely related to their effects on the dopamine system.
The administration of this compound to rodents leads to significant changes in motor behavior. At lower doses, it typically induces hyperlocomotion, which is a generalized increase in movement. As the dose increases, this hyperactivity often transitions to stereotypy, which is characterized by repetitive, compulsive, and often purposeless movements such as sniffing, gnawing, and head weaving. This dose-dependent progression from hyperlocomotion to stereotypy is a classic behavioral signature of drugs that enhance dopamine transmission, particularly in the striatum.
Intracranial self-stimulation (ICSS) is a sophisticated behavioral paradigm used to assess the rewarding and reinforcing properties of drugs. In this procedure, animals are trained to perform an action, such as pressing a lever, to receive a brief electrical stimulation to a reward-related brain area, typically the medial forebrain bundle. The effects of a drug on the threshold for ICSS can indicate its abuse potential. Drugs that are rewarding tend to lower the threshold for ICSS, meaning the animal will work harder for the stimulation. Studies have shown that this compound dose-dependently lowers the threshold for ICSS in rats. This finding provides strong evidence for its reinforcing properties and abuse liability, as it suggests that the drug enhances the sensitivity of the brain's reward circuitry.
Microdialysis and Neurochemical Analysis in Brain Regions
In vivo microdialysis is a widely utilized technique in preclinical research to measure the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals. This methodology provides crucial insights into the neurochemical mechanisms underlying the behavioral effects of psychoactive substances. To date, specific microdialysis studies investigating the direct effects of this compound on neurotransmitter levels in various brain regions are not extensively available in the published scientific literature.
However, research on closely related analogs, particularly para-substituted methcathinone (B1676376) derivatives, offers valuable insights into the potential neurochemical profile of this compound class. A key study by Bonano and colleagues investigated the effects of a series of para-substituted methcathinone analogs on dopamine (DA) and serotonin (5-HT) levels in the nucleus accumbens (NAc), a critical brain region for reward and reinforcement. nih.gov The nucleus accumbens is a primary target for studies of addictive substances due to the central role of dopamine in this region in mediating rewarding effects. nih.gov
The study included 4-methoxymethcathinone (4-OCH3-MCAT or methedrone), a close structural analog of this compound. The findings from this research provide a strong basis for understanding the likely in vivo neurochemical effects of this compound.
The research demonstrated that para-substituted methcathinone analogs, including the 4-methoxy variant, produced significant and dose-dependent increases in extracellular dopamine and/or serotonin levels in the nucleus accumbens. nih.gov The selectivity of these compounds for promoting dopamine versus serotonin release was found to be a critical factor in their abuse-related behavioral effects. nih.gov
Below is a data table summarizing the in vivo neurochemical effects of various para-substituted methcathinone analogs, including the 4-methoxy analog, on dopamine and serotonin levels in the nucleus accumbens of rats.
| Compound | Peak Increase in Dopamine (%) | Peak Increase in Serotonin (%) | Dopamine ED250 (mg/kg) | Serotonin ED250 (mg/kg) |
| Methcathinone (MCAT) | ~500% | ~150% | 0.35 | >1.0 |
| 4-F-MCAT | ~550% | ~250% | 0.30 | 0.90 |
| 4-Cl-MCAT | ~600% | ~300% | 0.32 | 0.60 |
| 4-Br-MCAT | ~550% | ~400% | 0.40 | 0.55 |
| 4-CH3-MCAT (Mephedrone) | ~500% | ~900% | 0.30 | 0.30 |
| 4-OCH3-MCAT (Methedrone) | ~450% | ~1200% | 0.45 | 0.25 |
ED250 represents the dose required to produce a 250% increase in the peak levels of the respective neurotransmitter. Data is adapted from Bonano et al. (2015). nih.gov
The results indicate that 4-methoxymethcathinone (methedrone) is a potent serotonin releaser, even more so than mephedrone (B570743), while also effectively increasing dopamine levels. nih.gov This profile suggests that this compound would likely also act as a potent releaser of both serotonin and dopamine. The N,N-dimethylation might alter the potency and selectivity, but the fundamental mechanism is expected to be similar to its close analog.
Further research utilizing in vivo microdialysis is necessary to directly characterize the neurochemical effects of this compound in various brain regions and to fully understand its pharmacological profile.
Structure Activity Relationship Sar Studies of 4 Methoxy N,n Dimethylcathinone and Analogs
Influence of Methoxy (B1213986) and N,N-Dimethyl Substitutions on Pharmacological Profiles
The introduction of methoxy and N,N-dimethyl groups to the cathinone (B1664624) scaffold significantly alters its interaction with monoamine transporters, namely the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These modifications can shift a compound's primary mechanism of action from a releasing agent to a reuptake inhibitor and modify its potency and selectivity.
Aromatic Ring Substituent Effects on Transporter Selectivity
Substituents on the aromatic ring of the cathinone structure play a pivotal role in determining the compound's selectivity for DAT versus SERT. acs.org Generally, the addition of substituents to the aromatic ring of cathinones influences their potential to inhibit monoamine transporters. acs.org
For instance, the presence of a 4-methoxy group, as seen in methedrone (4-methoxymethcathinone), is associated with psychoactive effects. caymanchem.com While the specific biological and toxicological properties of 4-methoxy-N,N-dimethylcathinone have not been extensively evaluated, its structural analog, methedrone, is a known psychoactive substance. caymanchem.com SAR studies on para-substituted methcathinone (B1676376) analogs have shown that the steric bulk of the substituent at the para position is a key factor in determining selectivity between DAT and SERT. acs.org Larger substituents tend to shift the selectivity towards SERT. acs.org
This trend is further exemplified by other substitutions. For example, adding a 4-methyl group (mephedrone) or a 3,4-methylenedioxy group (methylone) to the cathinone structure increases potency at SERT. acs.org Specifically, dimethyl substitution on the phenyl ring of methcathinone leads to even greater SERT selectivity compared to its 4-methyl-substituted counterpart. acs.org Conversely, introducing a para-trifluoromethyl (p-CF3) group to methcathinone enhances its selectivity for SERT, while resulting in lower potency for DAT inhibition compared to other aryl-substituted cathinones. acs.org
| Substituent at 4-position | Effect on Transporter Selectivity |
| Methoxy (in methedrone) | Associated with psychoactive actions. caymanchem.com |
| Methyl (in mephedrone) | Increases potency at SERT. acs.org |
| Dimethyl | Higher SERT selectivity than 4-methyl substitution. acs.org |
| Trifluoromethyl | Enhances SERT selectivity, decreases DAT potency. acs.org |
N-Alkyl Group Impact on Potency and Efficacy
Modifications to the N-alkyl group of cathinones have a pronounced effect on their potency and efficacy as monoamine transporter ligands. N,N-dimethylation of cathinone, resulting in N,N-dimethylcathinone, maintains amphetamine-like activity but with approximately half the potency of methcathinone. nih.govresearchgate.net The S(-)-isomer of N,N-dimethylcathinone is noted to be more potent than the racemic mixture. nih.govresearchgate.net
Homologation of the N-alkyl group, such as extending it from a methyl to an ethyl or n-propyl group, generally leads to a decrease in potency in producing amphetamine-like stimulus effects. researchgate.netresearchgate.net However, increasing the length of the N-alkyl chain in 4-methylamphetamine (4-MA) analogs from a methyl to a propyl group can convert the compound from a potent, non-selective releasing agent to a more selective SERT releaser with reduced abuse potential. researchgate.net
In the context of α-pyrrolidinophenones, a subclass of cathinones, increasing the length of the α-alkyl side chain from a methyl to a propyl group enhances the potency of DAT inhibition. nih.gov This suggests that the size and nature of the N-alkyl and α-alkyl substituents are critical determinants of the pharmacological profile of cathinone derivatives. nih.gov
| N-Alkyl Modification | Impact on Potency/Efficacy |
| N,N-Dimethylation | Retains amphetamine-like action, but with reduced potency compared to methcathinone. nih.govresearchgate.net |
| N-ethyl or N-n-propyl | Small declines in amphetamine-like potency. researchgate.net |
| Increasing N-alkyl chain length (in 4-MA) | Can shift from non-selective releaser to selective SERT releaser. researchgate.net |
| Increasing α-alkyl chain length (in α-pyrrolidinophenones) | Increases DAT inhibition potency. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Cathinones
QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the pharmacological properties of new or untested cathinone analogs. nih.govscielo.br
Predicting Pharmacological Interactions based on Molecular Structure
QSAR models have been developed to predict the affinity and activity of cathinones at monoamine transporters. scielo.brufmg.br These models often use molecular descriptors that quantify various physicochemical properties of the molecules. scielo.brufmg.br For example, a QSAR model was developed to assess the risk of amphetamine and cathinone derivatives based on their in vitro affinity for the norepinephrine transporter (NET). scielo.brufmg.br This model demonstrated good predictive capacity and could accurately predict the risk range of compounds like methedrone. scielo.brufmg.br
Three-dimensional QSAR (3D-QSAR) studies have also been employed to understand the interaction of cathinones with receptors like the 5-HT2A receptor, which is associated with psychedelic effects. nih.govnih.gov By modeling the bioactive conformations of cathinones, these studies provide a framework for predicting the potential of untested compounds to bind to this receptor. nih.govnih.gov Such predictive models are crucial for minimizing the time and resources needed for experimental characterization. nih.govnih.gov
Elucidating Mechanistic Differences through Structural Homologation
Structural homologation, the systematic modification of a molecule by adding or removing a methylene (B1212753) group (-CH2-), is a key strategy in SAR studies to understand how changes in structure affect pharmacological action. This approach has been applied to cathinones to explore the transition between substrate-type releasing agents and non-transported reuptake inhibitors. researchgate.net
Key structural features that influence whether a cathinone acts as a releasing agent or a reuptake inhibitor include the nature of the terminal amine, the size of the α-substituent, and the presence and position of aromatic substituents. nih.govresearchgate.net For example, increasing the bulk of the terminal amine substituent on cathinone or amphetamine analogs can convert them from substrates that are transported into the neuron to blockers that inhibit neurotransmitter uptake. researchgate.net
The study of homologous series of N-alkylated cathinones has shown that lengthening the N-alkyl chain can lead to a decrease in potency at DAT and NET while potentially increasing selectivity for SERT. researchgate.net This systematic approach to structural modification allows for a detailed understanding of the molecular determinants of cathinone pharmacology.
Future Research Directions and Identified Gaps
Advancement in Analytical Detection and Isomer Differentiation
The structural similarity among synthetic cathinones, including their various positional isomers, presents a significant challenge for forensic and clinical laboratories. Future research must focus on developing and refining analytical techniques to unequivocally identify 4-methoxy-N,N-dimethylcathinone and differentiate it from its isomers, which can have different legal statuses and physiological effects.
Current analytical methods for identifying novel psychoactive substances often rely on a combination of chromatographic separation and mass spectrometric detection. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed. For instance, the analysis of a structurally similar compound, 4-chloro-N,N-dimethylcathinone (4-CDMC), utilized both GC-MS and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF) for positive identification based on retention time and mass spectral data. cfsre.org
However, the mass spectra of isomers are often very similar, making differentiation difficult. ojp.gov To address this, advanced techniques and derivatization methods are being explored. Gas chromatography combined with solid-phase infrared spectroscopy (GC/IR) has shown promise, as the infrared spectra of isomers are typically distinct. ojp.gov Furthermore, tandem mass spectrometry (GC-EI-MS/MS) and liquid chromatography with a photodiode array detector (LC-PDA) have been successfully applied to differentiate structurally similar cathinone (B1664624) derivatives. medchemexpress.com Product ion spectrometry of iminium ions can distinguish between cathinones with the same aminoalkyl moiety, while the analysis of acylium ions and UV spectra can differentiate regioisomers based on substitution patterns on the aromatic ring. medchemexpress.com
Another approach involves chemical derivatization to improve chromatographic separation and generate more informative mass spectra. uva.nl While derivatization may not always lead to distinguishable mass spectra, the altered chromatographic behavior of the derivatives can facilitate isomer separation. uva.nl
Future advancements should aim to develop validated, high-throughput methods capable of unambiguously identifying this compound in complex matrices and distinguishing it from its 2-methoxy and 3-methoxy positional isomers.
Table 1: Analytical Techniques for Cathinone Isomer Differentiation
| Technique | Principle of Differentiation | Reference |
|---|---|---|
| Gas Chromatography/Infrared Spectroscopy (GC/IR) | Distinct infrared spectra of isomers. | ojp.gov |
| Gas Chromatography-Electron Ionization-Tandem Mass Spectrometry (GC-EI-MS/MS) | Product ion spectrometry of iminium and acylium ions. | medchemexpress.com |
| Liquid Chromatography-Photodiode Array (LC-PDA) | Differences in ultraviolet spectra of regioisomers. | medchemexpress.com |
| Chemical Derivatization with GC-MS or LC-MS | Altered chromatographic separation and potentially more characteristic mass spectra of derivatives. | uva.nl |
Comprehensive Elucidation of Enzyme Kinetics in Metabolism
Understanding the metabolic fate of this compound is crucial for interpreting its pharmacological and toxicological profile. While the metabolism of some synthetic cathinones has been investigated, detailed enzyme kinetic studies for this specific compound are lacking.
In vitro studies on structurally similar cathinones, such as mephedrone (B570743) and 4-methyl-N-ethyl-cathinone, have identified common metabolic pathways. These include the reduction of the beta-keto group to the corresponding alcohol, N-dealkylation of the amino group, and hydroxylation of the aromatic ring, followed by further oxidation to a carboxylic acid. mdpi.com Phase II metabolism typically involves the glucuronidation of hydroxylated metabolites. mdpi.com
The enzymes primarily responsible for these transformations are the cytochrome P450 (CYP) isoenzymes. nih.gov Given the promiscuity of CYP enzymes, it is likely that multiple isoforms are involved in the metabolism of this compound, potentially leading to complex kinetic profiles. documentsdelivered.com Future research should focus on identifying the specific CYP enzymes responsible for each metabolic step and determining their kinetic parameters (e.g., Km and Vmax). This information is essential for predicting potential drug-drug interactions and understanding inter-individual variability in response due to genetic polymorphisms in metabolizing enzymes. For example, the metabolism of MDMA, a related compound, is known to be influenced by genetic variations in CYP2D6. mdpi.com
Table 2: Potential Metabolic Pathways for this compound
| Metabolic Reaction | Potential Metabolite | General Reference |
|---|---|---|
| O-demethylation | 4-hydroxy-N,N-dimethylcathinone | mdpi.com |
| N-demethylation | 4-methoxy-N-methylcathinone | mdpi.com |
| N,N-didemethylation | 4-methoxycathinone | mdpi.com |
| Carbonyl reduction | 1-(4-methoxyphenyl)-2-(dimethylamino)propan-1-ol | mdpi.com |
Identification of Novel Pharmacological Targets and Pathways
The primary mechanism of action for many synthetic cathinones involves their interaction with monoamine transporters. nih.gov this compound is known to interact with the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). This interaction leads to an increase in the synaptic concentrations of dopamine and serotonin, which underlies its stimulant effects.
Beyond its primary targets, this compound may also modulate intracellular signaling pathways, such as the cAMP/PKA pathway. However, a comprehensive understanding of its full pharmacological profile is still needed. Future research should aim to identify other potential molecular targets and signaling cascades affected by this compound. This could involve broad screening assays to identify interactions with a wide range of receptors, ion channels, and enzymes.
Development of Predictive Preclinical Models for Broader Applicability
The development of reliable preclinical models is essential for accurately predicting the effects of novel psychoactive substances in humans. nih.gov Currently, there is a lack of specific and validated preclinical models for studying the full spectrum of effects of this compound.
Future research should focus on developing and validating a range of in vitro and in vivo models. In vitro models, such as cell-based assays using human-derived neurons or transporter-expressing cell lines, can be used to study the compound's effects on specific molecular targets and cellular functions.
In vivo models, typically in rodents, are necessary to investigate the integrated physiological and behavioral effects. These models should be designed to assess not only the stimulant and reinforcing properties of the drug but also its potential for toxicity and long-term neuroadaptations. A significant challenge in preclinical research is the translation of findings from animal models to the human condition. biorxiv.org Therefore, it is crucial to align the model systems to mirror the human context as closely as possible, considering factors such as metabolic profiles and relevant behavioral endpoints. nih.gov
The development of more predictive preclinical models will be instrumental in understanding the potential risks associated with this compound and in developing strategies to mitigate harm. These models can also serve as platforms for screening potential therapeutic interventions for substance use disorders related to synthetic cathinones.
Q & A
Basic Research Questions
Q. What are the key structural features of 4-methoxy-N,N-dimethylcathinone, and how do they influence its detection in analytical workflows?
- The compound has a methoxy group at the 4-position of the phenyl ring and a dimethylamino substituent on the cathinone backbone (C12H17NO2; SMILES:
CC(N(C)C)C(c1ccc(OC)cc1)=O). These features generate diagnostic fragmentation patterns in mass spectrometry (MS), such as neutral losses of C4H11N and C5H11NO, producing ions like the 4-formylphenyloxonium ion (m/z 135.0439) and 4-methoxybenzeneylium (m/z 107.0493) . LC-HRMS workflows should prioritize these fragments for unambiguous identification in complex matrices (e.g., wastewater or biological samples).
Q. What synthetic routes are documented for this compound, and what are common purity validation methods?
- Synthesis typically involves N-alkylation of cathinone precursors. For example, reacting 4-methoxypropiophenone with dimethylamine under reductive amination conditions yields the target compound. Purity validation relies on GC-MS or LC-UV/HRMS, with emphasis on resolving positional isomers (e.g., ortho/meta-methoxy derivatives) using retention time alignment and fragmentation libraries .
Q. How does this compound compare to other cathinones in modulating monoamine reuptake inhibition?
- In vitro assays using rat synaptosomes show that this compound exhibits preferential inhibition of dopamine (DA) and norepinephrine (NE) reuptake over serotonin (5-HT), with IC50 values comparable to bk-MDDMA but weaker than mephedrone. Structural features like the N,N-dimethyl group and methoxy substitution reduce steric hindrance, enhancing affinity for monoamine transporters .
Q. What analytical challenges arise when distinguishing this compound from its isomers in forensic samples?
- Isomeric differentiation (e.g., 3-methoxy vs. 4-methoxy) requires high-resolution MS/MS and chromatographic optimization. Diagnostic ions like m/z 135.0439 (specific to 4-methoxy substitution) and retention time shifts in hydrophilic interaction liquid chromatography (HILIC) can resolve ambiguities .
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictions in reported IC50 values for monoamine transporter inhibition?
- Discrepancies may arise from assay conditions (e.g., radioligand vs. fluorescent probes) or species-specific transporter orthology. A standardized protocol using HEK-293 cells expressing human monoamine transporters, coupled with kinetic assays (e.g., TRACT assays), improves reproducibility. Cross-validation with zebrafish models (ZWT) can contextualize in vitro findings against in vivo metabolism .
Q. How does the N,N-dimethyl group in this compound influence its metabolic stability compared to N-ethyl or N-methyl analogs?
- The dimethyl group increases metabolic resistance to N-dealkylation compared to mono-alkylated analogs. In vitro hepatic microsome assays (human or zebrafish) reveal primary metabolites via O-demethylation (yielding 4-hydroxy-N,N-dimethylcathinone) and β-keto reduction. Stable isotope labeling (e.g., deuterated methoxy groups) can track metabolic pathways .
Q. What computational strategies can predict the neuropharmacological profile of this compound analogs?
- Molecular docking with homology models of monoamine transporters (based on Drosophila DAT or human SERT crystal structures) can predict substituent effects. Quantitative structure-activity relationship (QSAR) models incorporating logP, polar surface area, and Hammett σ values correlate substituent electronic effects with transporter affinity .
Q. How can wastewater-based epidemiology (WBE) be optimized to quantify this compound in population-level studies?
- Solid-phase extraction (HLB cartridges) paired with LC-MS/MS, using deuterated internal standards (e.g., this compound-d3), minimizes matrix effects. Normalizing data to creatinine or population biomarkers improves comparability across sampling sites .
Q. What are the limitations of zebrafish (Danio rerio) models in studying the neurobehavioral effects of this compound?
- While zebrafish share ~70% metabolic enzyme orthology with humans, interspecies differences in blood-brain barrier permeability and receptor subtypes (e.g., dopamine D4 receptors) may limit translational relevance. Behavioral assays (e.g., locomotion tracking) should be complemented with brain tissue pharmacokinetics .
Methodological Notes
- Synthesis Optimization : Use anhydrous conditions and inert atmospheres to prevent keto-enol tautomerization during cathinone synthesis .
- Analytical Cross-Validation : Combine NMR (for structural confirmation) with HRMS to address isomeric ambiguities .
- Ethical Compliance : Adhere to controlled substance regulations (e.g., DEA guidelines) for handling and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
